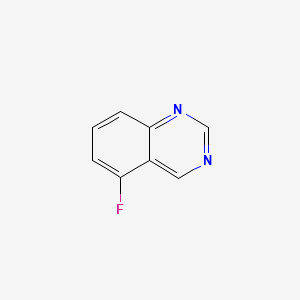

5-Fluoroquinazoline

Beschreibung

Significance of the Quinazoline (B50416) Heterocyclic System in Medicinal Chemistry

The quinazoline ring system, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov This structural motif is found in over 200 naturally occurring alkaloids and has been the basis for numerous synthetic compounds with a broad spectrum of pharmacological activities. mdpi.commdpi.com Quinazoline derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents, among others. mdpi.comekb.eg Their therapeutic importance is underscored by the number of approved drugs and clinical candidates that incorporate this heterocyclic system. mdpi.com The versatility of the quinazoline core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its therapeutic effect. nih.gov

The biological activity of quinazoline derivatives is often attributed to their ability to mimic endogenous ligands and interact with the active sites of enzymes and receptors. For instance, many quinazoline-based anticancer agents function as kinase inhibitors, targeting enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) that are crucial for cancer cell proliferation and survival. mdpi.com

Overview of Fluorine Substitution in Bioactive Molecules

The strategic incorporation of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery to enhance their pharmacological profiles. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's properties.

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is highly stable and resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformation, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

These advantageous properties have led to the development of numerous fluorinated drugs across various therapeutic areas.

Academic Research Trajectories for 5-Fluoroquinazoline and Analogues

Academic research on this compound and its analogues has largely focused on their potential as targeted therapeutic agents, particularly in the realm of oncology. The introduction of a fluorine atom at the 5-position of the quinazoline ring can significantly influence the molecule's interaction with specific biological targets.

One of the most prominent research avenues for this compound derivatives is in the development of kinase inhibitors . mdpi.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Researchers have synthesized and evaluated a variety of this compound analogues for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have explored their potential as inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov The fluorine atom at the 5-position can enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase, leading to more potent and selective inhibition.

Another significant area of investigation is the synthesis of novel this compound derivatives with diverse substitution patterns. mdpi.com By modifying other positions on the quinazoline ring and attaching various functional groups, researchers aim to create libraries of compounds with a wide range of biological activities. These studies often involve structure-activity relationship (SAR) investigations to understand how different chemical modifications impact the compound's potency and selectivity. nih.gov The insights gained from these studies are crucial for the rational design of new and more effective therapeutic agents.

The table below summarizes some of the key research areas for this compound and its analogues:

| Research Area | Target | Therapeutic Potential |

| Kinase Inhibition | Aurora Kinases, EGFR, VEGFR | Cancer |

| Novel Synthesis | Creation of compound libraries | Broad therapeutic applications |

| Structure-Activity Relationship (SAR) Studies | Optimization of potency and selectivity | Improved drug design |

Historical Context of Quinazoline Derivatives in Drug Discovery Research

The history of quinazoline derivatives in drug discovery dates back to the mid-20th century. The first synthesis of the quinazoline core was reported in the late 19th century, but its therapeutic potential was not fully realized until much later. mdpi.com Early research focused on the synthesis and evaluation of simple quinazoline derivatives for a variety of biological activities.

A significant breakthrough came with the discovery of the potent pharmacological activities of certain quinazolinone derivatives. This led to a surge in research interest in this class of compounds. In the latter half of the 20th century, the development of rational drug design principles and a deeper understanding of the molecular basis of diseases propelled the development of more targeted quinazoline-based therapies.

The advent of kinase inhibitors as a major class of anticancer drugs in the late 1990s and early 2000s marked a new era for quinazoline derivatives. The discovery that the 4-anilinoquinazoline (B1210976) scaffold is a highly effective pharmacophore for inhibiting EGFR kinase activity led to the development of the first generation of EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), for the treatment of non-small cell lung cancer. This success story solidified the importance of the quinazoline scaffold in modern oncology and continues to inspire the development of new generations of targeted therapies.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKAFBSMFSKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663981 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-43-7 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluoroquinazoline

Specific Synthetic Routes for 5-Fluoroquinazoline Core Structures and Analogues

Functionalization of Precursor Molecules

The synthesis of this compound often begins with appropriately functionalized precursors, allowing for the strategic introduction of the fluorine atom and the subsequent construction of the quinazoline (B50416) core. Common starting materials include fluorinated anilines, benzonitriles, and benzaldehydes.

One established route involves the cyclocondensation of 6-fluoroanthranilamide with acid chlorides or anhydrides, or with aromatic aldehydes, to yield 5-fluoroquinazolin-4-ones researchgate.net. Similarly, 2-amino-4-bromo-6-fluorobenzaldehyde (B2409249) has been utilized in reactions with guanidinium (B1211019) carbonate to produce 7-bromo-5-fluoroquinazolin-2-amine, which can then be further functionalized to yield bioactive 2,5-diamino-quinazolines scielo.brscielo.brresearchgate.net. The synthesis of this compound-2,4-diamines has also been achieved through the reaction of 2,6-difluorobenzonitrile (B137791) with guanidine (B92328) carbonate, demonstrating the utility of difluorinated aromatic precursors researchgate.netthieme-connect.de.

The conversion of 5-fluoroquinazolin-4-one to 4-chloro-5-fluoroquinazoline (B97044) is a crucial step for subsequent functionalization, typically achieved by treatment with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) nih.gov. This chloroquinazoline intermediate serves as a versatile electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine or other nucleophilic substituents at the C-4 position.

Table 1: Synthesis of this compound Derivatives from Precursor Molecules

| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |

| 6-Fluoroanthranilamide | Acid chlorides/anhydrides or aromatic aldehydes | 5-Fluoroquinazolin-4-ones | Varies | researchgate.net |

| 2-amino-4-bromo-6-fluorobenzaldehyde | Diguanidinium carbonate | 7-Bromo-5-fluoroquinazolin-2-amine | Varies | scielo.brscielo.brresearchgate.net |

| 2,6-Difluorobenzonitrile | Guanidine carbonate, DMA, 140–142 °C, 5 h | 2,4-Diamino-5-fluoroquinazoline | High | researchgate.netthieme-connect.de |

| 5-Fluoroquinazolin-4-one | SOCl₂, cat. DMF | 4-Chloro-5-fluoroquinazoline | 98% | nih.gov |

| 4-bromo-2,6-difluorobenzaldehyde | Urea, followed by POCl₃ | 7-Bromo-2-chloro-5-fluoroquinazoline | Varies | scielo.brscielo.brresearchgate.net |

Multi-Component Reaction (MCR) Approaches to this compound Synthesis

Multi-component reactions (MCRs) represent a powerful strategy in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single pot. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning with the principles of green chemistry. While specific adaptations of classical MCRs like Biginelli, Hantzsch, or Ugi reactions directly targeting this compound are not extensively detailed in the provided literature, the general application of MCR principles to quinazoline synthesis is well-established and can be extended to fluorinated analogues.

Application of Known MCRs (e.g., Biginelli, Hantzsch, Ugi adaptations)

MCRs such as the Biginelli reaction (condensation of an aldehyde, a β-keto ester, and urea) and the Hantzsch pyridine (B92270) synthesis are foundational in heterocyclic chemistry. While direct examples of their adaptation for this compound synthesis were not found, the underlying principles of combining multiple simple precursors to build the quinazoline core are highly relevant. Researchers are continually exploring modifications and novel MCRs that can incorporate fluorinated building blocks to access fluorinated quinazoline scaffolds efficiently researchgate.netopenmedicinalchemistryjournal.comscispace.comnih.govorganic-chemistry.org. The development of new MCRs for fluoroquinazolines often involves the judicious selection of fluorinated starting materials and optimized reaction conditions to control regioselectivity and yield.

Development of Novel MCRs for Fluoroquinazolines

The drive for more efficient and selective synthetic routes has led to the development of novel MCRs for quinazoline derivatives. For instance, multicomponent one-pot reactions involving isatoic anhydride, amines, and other reagents have been reported for the synthesis of various quinazoline structures researchgate.net. Furthermore, the use of microwave irradiation has been integrated into MCRs for quinazoline synthesis, significantly reducing reaction times and improving yields openmedicinalchemistryjournal.comresearchgate.net. The exploration of MCRs that directly incorporate fluorinated synthons, such as fluorinated benzonitriles or aldehydes, is an active area of research aimed at streamlining the synthesis of this compound derivatives.

Table 2: General MCR Approaches in Quinazoline Synthesis

| MCR Type/Approach | Reactants | Product Class | Key Features/Advantages | Reference |

| General MCRs | Aldehydes, amines, carbonyl compounds, isocyanides, etc. | Diverse heterocyclic scaffolds, including quinazolines | High efficiency, atom economy, one-pot synthesis | researchgate.netopenmedicinalchemistryjournal.comscispace.comnih.govorganic-chemistry.orgpreprints.org |

| MCR + Microwave | Various precursors | Quinazolines | Reduced reaction times, improved yields | openmedicinalchemistryjournal.comresearchgate.net |

| MCR + Ionic Liquids | Isatoic anhydride, amines, etc. | Quinazoline derivatives | Eco-friendly, efficient, one-pot | openmedicinalchemistryjournal.comresearchgate.net |

| MCR + CO₂ | 2-Aminobenzonitriles, CO₂ | Quinazoline-2,4(1H,3H)-diones | Atmospheric pressure, solvent-free (with ILs) | clockss.org |

Sustainable and Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound, aiming to minimize environmental impact and improve process sustainability.

Solvent-Free Synthetic Protocols

Solvent-free synthesis, including mechanochemical approaches and reactions under microwave or ultrasonic irradiation without bulk solvents, offers a significant environmental advantage by reducing or eliminating the use of volatile organic compounds (VOCs). Several studies have reported successful quinazoline syntheses under solvent-free conditions researchgate.netdntb.gov.ua. For instance, microwave-assisted reactions of 2-aminobenzonitrile (B23959) with CO₂ in the presence of specific ionic liquids have been performed under solvent-free conditions clockss.org. Similarly, the synthesis of certain annulated triazoloquinazolines has been achieved using solvent-free methods dntb.gov.ua.

Use of Ionic Liquids as Solvent-Catalyst Systems

Ionic liquids (ILs) have emerged as versatile and environmentally benign alternatives to conventional organic solvents and catalysts. Their unique properties, such as low vapor pressure, thermal stability, and tunable polarity, make them attractive for various chemical transformations. In the synthesis of quinazolines, ILs have been employed as both solvents and catalysts, often facilitating MCRs with enhanced efficiency and recyclability researchgate.netopenmedicinalchemistryjournal.comscispace.comclockss.orgresearchgate.netambeed.comambeed.com. For example, specific ionic liquids have been shown to effectively catalyze the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂ under atmospheric pressure, often in a solvent-free manner clockss.org. The use of acidic ionic liquids, particularly those bearing sulfonic acid groups, is also noted for their catalytic activity in quinazoline synthesis, serving as greener substitutes for traditional strong acids openmedicinalchemistryjournal.comscispace.com.

Table 3: Green Chemistry Approaches in Quinazoline Synthesis

| Methodology | Specific Application/Reaction | Key Benefits | Reference |

| Solvent-Free Synthesis | Microwave-assisted cyclocondensation of 6-fluoroanthranilamide with aldehydes; Ultrasonic irradiation of precursors | Reduced VOCs, energy efficiency, simpler work-up | researchgate.net |

| Solvent-Free Synthesis | Synthesis of triazoloquinazolines using orthoesters | Avoidance of organic solvents | dntb.gov.ua |

| Ionic Liquids (ILs) | Catalysis and solvent for MCRs of quinazoline precursors; Synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂ (often solvent-free) | Recyclability, low toxicity, tunable properties, enhanced reaction rates/yields | researchgate.netopenmedicinalchemistryjournal.comscispace.comresearchgate.netclockss.org |

| Acidic Ionic Liquids | Catalysis in quinazoline synthesis | Green alternative to conventional acid catalysts | openmedicinalchemistryjournal.comscispace.com |

The synthesis of this compound and its derivatives is an area of ongoing research, driven by the compound's significance in medicinal chemistry. Advanced methodologies, including the functionalization of carefully chosen fluorinated precursors and the application of multi-component reactions, are crucial for efficient and selective synthesis. Furthermore, the integration of green chemistry principles, such as solvent-free conditions and the use of ionic liquids, is paving the way for more sustainable and environmentally friendly production routes. Continued exploration in these areas promises to yield novel and improved synthetic strategies for accessing this important class of fluorinated heterocycles.

Catalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)

N-heterocyclic carbenes (NHCs) have emerged as highly versatile organocatalysts, enabling a range of transformations through their ability to activate carbonyl compounds and facilitate nucleophilic aromatic substitution (SNAr) reactions. For fluoroquinazolines, NHC catalysis has been particularly effective in nucleophilic aroylation reactions. These methods allow for the introduction of aroyl groups onto the quinazoline core, often starting from fluoroquinazolines and aromatic aldehydes.

Research has demonstrated that NHCs derived from imidazolium (B1220033) salts, such as 1,3-dimethylimidazolium (B1194174) iodide, are efficient catalysts for these transformations researchgate.netresearchgate.net. This catalytic approach has been successfully applied to prepare 5- and 8-aroylquinazolines from their corresponding fluoroquinazoline precursors researchgate.netresearchgate.net. The mechanism typically involves the formation of a Breslow intermediate, which can undergo umpolung reactivity, leading to the desired C-C bond formation. While the primary focus here is on NHC-catalyzed aroylation, NHCs also play a broader role in organic synthesis, serving as ligands in metal catalysis and participating in various domino reactions, often under mild conditions d-nb.infobeilstein-journals.orgchalmers.senih.gov.

Table 1: NHC-Catalyzed Aroylation of Fluoroquinazolines

| Fluoroquinazoline Substrate | Aroyl Source (Aldehyde) | NHC Catalyst (Precursor) | Reaction Type | Product Type |

| 7-Fluoroquinazoline | Aromatic Aldehydes | 1,3-Dimethylimidazolium iodide | Nucleophilic Aromatic Substitution (SNAr) | 7-Aroylquinazoline |

| This compound | Aromatic Aldehydes | 1,3-Dimethylimidazolium iodide | Nucleophilic Aromatic Substitution (SNAr) | 5-Aroylquinazoline |

| 8-Fluoroquinazoline | Aromatic Aldehydes | 1,3-Dimethylimidazolium iodide | Nucleophilic Aromatic Substitution (SNAr) | 8-Aroylquinazoline |

Chemical Reactivity and Transformations of this compound Derivatives

The quinazoline core, particularly when functionalized with a fluorine atom, exhibits diverse chemical reactivity. This section outlines key transformations including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

Fluoroquinazoline derivatives can undergo oxidation reactions, leading to altered oxidation states or modified functional groups within the molecule. For instance, compounds like 4-chloro-5-fluoroquinazoline hydrochloride and 8-fluoroquinazoline-2,4(1H,3H)-dione can be subjected to oxidation. Common oxidizing agents employed for these transformations include potassium permanganate (B83412) and hydrogen peroxide . These reactions can lead to the formation of quinazoline N-oxides or other oxidized species, depending on the specific substrate and reaction conditions.

Table 2: Oxidation of Fluoroquinazoline Derivatives

| Fluoroquinazoline Derivative | Oxidizing Agent(s) | Product Type (General) |

| 7-Bromo-5-fluoroquinazoline | Not specified | Oxidized derivatives |

| 4-Chloro-5-fluoroquinazoline hydrochloride | Potassium permanganate, Hydrogen peroxide | Oxidized derivatives |

| 8-Fluoroquinazoline-2,4(1H,3H)-dione | Potassium permanganate, Hydrogen peroxide | Oxidized derivatives |

Reduction Reactions

Reduction reactions offer a pathway to modify the quinazoline core by reducing specific functional groups or the aromatic system. Derivatives such as 4-chloro-5-fluoroquinazoline hydrochloride and 8-fluoroquinazoline-2,4(1H,3H)-dione can be reduced using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride . Furthermore, selective reduction methods exist, such as the reduction of a chlorine atom at the C-4 position of 2-chloro-7-fluoroquinazoline (B1321232) using zinc powder jst.go.jp. These reductions can yield dihydroquinazoline (B8668462) derivatives or products with altered halogenation patterns.

Table 3: Reduction of Fluoroquinazoline Derivatives

| Fluoroquinazoline Derivative | Reducing Agent(s) | Product Type (General) |

| 7-Bromo-5-fluoroquinazoline | Not specified | Reduced derivatives |

| 4-Chloro-5-fluoroquinazoline hydrochloride | Sodium borohydride, Lithium aluminum hydride | Reduced derivatives |

| 8-Fluoroquinazoline-2,4(1H,3H)-dione | Sodium borohydride, Lithium aluminum hydride | Reduced derivatives |

| 2-Chloro-7-fluoroquinazoline | Zn powder (selective for C-4 Cl) | 7-Fluoroquinazoline |

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom in fluoroquinazolines is susceptible to nucleophilic aromatic substitution (SNAr), a critical reaction for introducing diverse functionalities. The reactivity of the fluorine atom can be influenced by its position on the quinazoline ring, with studies indicating a reactivity order of 7- > 5- > 6- and 8- for methoxide (B1231860) substitution in fluoroquinazolines rsc.org. Generally, fluorine substituents in these systems are more labile to nucleophilic attack than corresponding chlorine atoms rsc.org.

These SNAr reactions can be facilitated by various nucleophiles, including alkoxides like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted quinazoline derivatives . The use of polar nonprotonic solvents, such as DMSO and DMF, is known to enhance the nucleophilicity of fluoride (B91410) ions and promote these substitution reactions alfa-chemistry.com. Mechanistic studies suggest that these SNAr reactions can proceed through concerted pathways, deviating from the traditionally accepted two-step addition-elimination mechanism involving a Meisenheimer complex nih.gov. Furthermore, NHC catalysis has been employed to promote nucleophilic aroylation at positions bearing fluorine atoms researchgate.netresearchgate.net.

Table 4: Nucleophilic Substitution of Fluorine in Fluoroquinazolines

| Fluoroquinazoline Derivative | Position of Fluorine | Nucleophile(s) | Catalyst/Conditions | Product Type (General) |

| This compound | C-5 | Nucleophiles (general) | Not specified | 5-Substituted quinazoline |

| 4-Chloro-5-fluoroquinazoline | C-5 | Other functional groups | Not specified | 4-Chloro-5-substituted quinazoline |

| 7-Fluoroquinazoline | C-7 | Methoxide ions | Methanol | 7-Methoxyquinazoline |

| This compound | C-5 | Methoxide ions | Methanol | 5-Methoxyquinazoline |

| 8-Fluoroquinazoline-2,4(1H,3H)-dione | C-8 | Other functional groups | Not specified | 8-Substituted quinazoline-2,4(1H,3H)-dione |

| Fluoroquinazolines | Various | Aromatic aldehydes (via NHC catalysis) | NHC catalysts (e.g., 1,3-dimethylimidazolium iodide) | Aroylquinazolines |

Derivatization at Various Positions of the Quinazoline Core

The quinazoline core offers multiple sites for derivatization, allowing for the synthesis of a vast array of compounds with tailored properties. Beyond the substitution of the fluorine atom, modifications can be made at various positions, including C2, C4, C5, C7, and C8, among others.

General synthetic strategies for the quinazoline nucleus include established methods like the Niementowski, Bischler, and Riedel syntheses, as well as modern multicomponent reactions (MCRs) openmedicinalchemistryjournal.comresearchgate.netscispace.com. Annulated fluoroquinazolines can be synthesized by reacting aminoheterocycles (e.g., 2-aminobenzothiazole, 2-aminoimidazole) with poly-fluorobenzoyl chlorides openmedicinalchemistryjournal.comresearchgate.netscispace.com.

Specific functionalization often involves halogenated quinazoline intermediates. For example, 7-bromo-2-chloro-5-fluoroquinazoline serves as a precursor for further elaboration, yielding bioactive 2,5-diamino-quinazolines scielo.brresearchgate.net. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, or alkyl substituents onto halogenated quinazoline cores researchgate.net. Nucleophilic aromatic substitution (SNAr) reactions are also widely employed, particularly for functionalizing chloroquinazolines researchgate.net.

Examples of derivatization include the synthesis of 5-fluoro-2,4-bis(4-bromophenyl)quinazoline, which can then be further modified via palladium-catalyzed reactions rsc.org. The preparation of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid highlights modifications at the C2 and C4 positions nih.gov. Structure-activity relationship (SAR) studies often explore substitutions at the N1, C2, C4, and C7 positions of the quinazoline scaffold to optimize biological activity uiowa.edunih.gov.

Table 5: Derivatization Strategies for the Quinazoline Core

| Quinazoline Core Position(s) | Reaction Type | Reagents/Catalysts | Example Product Class |

| C2, C4, C5, C7, C8 | General Quinazoline Synthesis | Various starting materials (e.g., anthranilic acid derivatives), cyclization reagents | Substituted quinazolines |

| C2, C4 | Annulation | Aminoheterocycles, poly-fluorobenzoyl chlorides | Annulated fluoroquinazolines |

| C2, C4 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., amines, alkoxides) | Aminoquinazolines, Alkoxyquinazolines |

| C2, C4 | Palladium-catalyzed Cross-Coupling | Organoboronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), organohalides | Aryl/heteroaryl/amino-substituted quinazolines |

| C5, C7, C8 | SNAr (on halogenated precursors) | Nucleophiles | Functionalized fluoroquinazolines |

| C2, C4 | NHC-Catalyzed Nucleophilic Aroylation | Aromatic aldehydes | Aroylquinazolines |

| C2, C4 | Chlorination followed by substitution | POCl3, then nucleophiles (e.g., amines, thiazole (B1198619) derivatives) | 2,4-Disubstituted quinazolines |

| C2, C4 | Palladium-catalyzed coupling (e.g., XPhos) | Brominated quinazolines, aryl/heteroaryl precursors | Biaryl-substituted quinazolines |

Compound List:

this compound

7-Bromo-5-fluoroquinazoline

4-Chloro-5-fluoroquinazoline hydrochloride

8-Fluoroquinazoline-2,4(1H,3H)-dione

2-Chloro-7-fluoroquinazoline

7-Fluoroquinazoline

5-Aroylquinazoline

8-Aroylquinazoline

7-Aroylquinazoline

7-Bromo-2-chloro-5-fluoroquinazoline

7-Bromo-5-fluoroquinazolin-2-amine

2,5-Diamino-quinazolines

5-Fluoro-2,4-bis(4-bromophenyl)quinazoline

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

Fluoroquinazolines

Fluoro-heteroaromatic compounds

Fluoroisoquinoline

Fluoroquinoxaline

Fluorocinnoline

Fluorophthalazine

Fluoroacridine

7-Methoxyquinazoline

5-Methoxyquinazoline

4-Chloro-5-substituted quinazoline

8-Substituted quinazoline-2,4(1H,3H)-dione

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

7-Fluoroquinazoline-2,4(1H,3H)-dione

5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione

8-Chloroquinazoline-2,4(1H,3H)-dione

N-phenylimidoyl chlorides

Imidazoles

Quinoxalines

Pyrazines

Benzils

Acridones

Coumarins

Thiazoloquinolines

Imidazoquinolines

Quinazolinones

Benzimidazo-quinazolinones

Triazolo/benzimidazoloquinazolinones

Toll-like receptor 7/8 agonists

Imidazo[4,5-c]quinolines

Thiazolo[4,5-c]quinolines

1H-Imidazo[4,5-c]quinolines

2,4-diaminoquinazolines

2-Phenyl quinazoline-4(3)H-ones

Aurora A Kinase Inhibitors

EGFR Kinase Inhibitors

Dacomitinib

Lapatinib

Vandetanib

Icotinib

Afatinib

Afatinib

Afloqualone

Prazosin

Doxazosin

Terazosin

Belumosudil

Biological and Pharmacological Investigations of 5 Fluoroquinazoline Derivatives

Anticancer Potential and Mechanisms of Action

The anticancer potential of 5-fluoroquinazoline derivatives stems from their ability to interfere with critical cellular processes that drive cancer progression. These mechanisms include the inhibition of specific kinases, disruption of cell proliferation, induction of programmed cell death (apoptosis), and interference with cell division machinery like microtubules.

Tyrosine Kinase Inhibitory Activity (e.g., EGFR, BCR-ABL1, Aurora Kinases)

Many quinazoline-based compounds are known for their potent tyrosine kinase inhibitory activity, a crucial strategy in targeted cancer therapy. Derivatives of this compound have shown promise in inhibiting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

EGFR Inhibition: Quinazoline-based compounds like gefitinib (B1684475) and erlotinib (B232) are established EGFR tyrosine kinase inhibitors used in treating non-small cell lung cancer (NSCLC) and other cancers. openmedicinalchemistryjournal.comnih.govacs.org Novel fluoroquinazoline derivatives have been designed to target EGFR, with some exhibiting significant inhibitory activity against wild-type EGFR and specific mutations. For instance, a quinazoline (B50416) sulfonamide derivative (compound 12) demonstrated potent inhibition of EGFRT790M with an IC50 of 0.0728 µM. mdpi.com Another derivative, compound 3a (a 4-arylamino-6-fluoro quinazoline), also showed remarkable inhibitory activity against tumor cells and was noted for its potential in targeting EGFR. researchgate.netx-mol.net

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are critical regulators of cell division. Aberrant Aurora kinase activity is linked to cancer development. Several quinazoline derivatives have been developed as Aurora Kinase (AK) inhibitors. Compound 6e, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective Aurora A kinase inhibitor, demonstrating significant binding affinity to its ATP binding site. tandfonline.commdpi.com

Inhibition of Cancer Cell Proliferation and Growth

The direct antiproliferative effect on cancer cells is a hallmark of many this compound derivatives. Studies have shown that these compounds can significantly inhibit the growth of various cancer cell lines.

Fluoroquinazolinone derivatives have demonstrated broad-spectrum anticancer activity, with some outperforming reference drugs like gefitinib in inhibiting cancer cell proliferation. researchgate.netmdpi.commdpi.comnih.gov For example, compounds 153, 154, 155, and 156 exhibited superior anticancer activity against MCF-7 cells compared to gefitinib, with IC50 values ranging from 0.35 to 0.95 µM. researchgate.net Compound 10d, a fluoroquinazolinone derivative, showed potent cytotoxic effects against MCF-7 (IC50 = 0.89 ± 0.02 µM) and MDA-MBA-231 (IC50 = 0.38 ± 0.01 µM) cell lines. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which this compound derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and arresting the cell cycle.

Apoptosis Induction: Several studies report that these compounds trigger apoptosis in cancer cells. For instance, compound 6e induced apoptosis in MCF-7 cells. mdpi.com Similarly, derivative 3a was shown to mediate cell apoptosis in A549 cells. researchgate.netx-mol.net Other derivatives have also been noted to induce apoptosis through various pathways, including caspase activation. nih.govnih.govresearchgate.net

Cell Cycle Arrest: The disruption of cell cycle progression is another critical mechanism. Compound 5a induced cell cycle arrest at the G2/M phase. tandfonline.com Derivative 3a caused G0/G1-phase cell cycle arrest in A549 cells, researchgate.netx-mol.net while compound 6e arrested MCF-7 cells in the G1 phase. mdpi.com Compound 12 also induced cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com

Interference with Microtubule Formation

Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a vital role in cell division. Compounds that interfere with microtubule polymerization can halt cell division and lead to cell death, making them valuable anticancer agents.

Certain quinazoline derivatives, including fluoroquinazolinones, have been identified as tubulin inhibitors. researchgate.netmdpi.commdpi.comnih.govresearchgate.netresearchgate.net These compounds disrupt the microtubule system, leading to mitotic arrest. researchgate.netlecturio.com For example, compound 10d demonstrated tubulin inhibitory activity with an IC50 of 9.25 µM, comparable to the reference drug colchicine. mdpi.com

Activity Against Specific Cancer Cell Lines (e.g., A549, HCT116, CACO)

This compound derivatives have been evaluated against a range of human cancer cell lines, demonstrating varying degrees of efficacy.

A549 (Lung Cancer): Derivative 3a showed significant inhibition of proliferation and metastasis in A549 cells. researchgate.netx-mol.net Compound 12 also demonstrated inhibitory activity against A549 cells. mdpi.com

HCT116 (Colon Cancer): Several studies have reported the activity of quinazoline derivatives against HCT116 cells. Compound 12 exhibited inhibitory activity, mdpi.com and 5-fluorouracil (B62378) (though not a quinazoline derivative, it shares a fluorine atom and is a benchmark) induces apoptosis in HCT116 cells. nih.gov Quinazoline-thiazole hybrids also showed selective anti-proliferative activity against HCT-116 cell lines. researchgate.net

CACO (Colon Cancer): While CACO cells have been mentioned in the context of marine-derived metabolites tested for colorectal cancer, specific data on this compound derivatives against this cell line were not detailed in the provided snippets. researchgate.netnih.gov

Table 1: Anticancer Activity of Selected Quinazoline Derivatives Against Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Mechanism/Notes | References |

| Fluoroquinazolinone derivatives (e.g., 153, 154, 155, 156) | MCF-7 | 0.35 - 0.95 | Broad-spectrum anticancer activity | researchgate.net |

| Compound G (Fluoroquinazolinone derivative) | MCF-7 | 0.44 ± 0.01 | Antitumor activity, better than erlotinib | researchgate.netmdpi.com |

| Compound 10d (Fluoroquinazolinone derivative) | MCF-7 | 0.89 ± 0.02 | Cytotoxic, EGFR/Tubulin inhibitor | mdpi.comnih.gov |

| Compound 10d (Fluoroquinazolinone derivative) | MDA-MBA-231 | 0.38 ± 0.01 | Cytotoxic, EGFR/Tubulin inhibitor | mdpi.comnih.gov |

| Compound 12 (Quinazoline sulfonamide derivative) | MCF-7 | 0.0977 | Cytotoxic, EGFRT790M/VEGFR-2 inhibitor, apoptosis, G2/M arrest | mdpi.com |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | MCF-7 | 168.78 | Aurora A kinase inhibitor, G1 arrest, apoptosis | mdpi.com |

| Compound 3a (4-arylamino-6-fluoro quinazoline) | A549 | Not specified | Inhibited proliferation/metastasis, apoptosis, G0/G1 arrest | researchgate.netx-mol.net |

Antimicrobial Efficacy

Quinazoline derivatives have also demonstrated significant antimicrobial properties, showing activity against various bacterial and fungal pathogens.

Antibacterial Activity: Certain quinazoline derivatives have been shown to inhibit bacterial enzymes essential for DNA replication and transcription, such as gyrase and topoisomerase IV. For example, a series of 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline derivatives exhibited good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. ijpsnonline.comnih.gov Compound 8e showed MIC values of 50 µg/ml against S. aureus and 100 µg/ml against E. coli. ijpsnonline.com

Antifungal Activity: The same series of derivatives also displayed antifungal activity. Compound 8c was potent against Candida albicans (MIC 25 µg/ml) and Aspergillus niger (MIC 75 µg/ml). ijpsnonline.com Compound 8e also showed good antifungal activity against both strains with an MIC of 50 µg/ml. ijpsnonline.com Other fluoroquinazolinone derivatives have also exhibited promising antifungal activity. nih.gov

Antibacterial Activity

The escalating threat of antibiotic resistance has spurred the search for novel antibacterial agents. Quinazoline derivatives, including those featuring a 5-fluoro substituent, have demonstrated significant potential in combating bacterial infections. Studies have explored their efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a series of 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline derivatives exhibited notable antibacterial activity. Compound 8e demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 100 µg/mL against Escherichia coli ijpsnonline.com. Furthermore, certain 5-fluorouracil benzimidazole (B57391) derivatives, such as compound 5c, displayed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 µg/mL and against Bacillus proteus with an MIC of 4 µg/mL nih.gov.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline (8e) | Staphylococcus aureus | 50 | ijpsnonline.com |

| 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline (8e) | Escherichia coli | 100 | ijpsnonline.com |

| 5-fluorouracil benzimidazole (5c) | MRSA | 2 | nih.gov |

| 5-fluorouracil benzimidazole (5c) | Bacillus proteus | 4 | nih.gov |

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation, with studies targeting common fungal pathogens.

A series of 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline derivatives showed promising antifungal properties. Compound 8c exhibited potent activity against Candida albicans with an MIC of 25 µg/mL and against Aspergillus niger with an MIC of 75 µg/mL. Compound 8e demonstrated an MIC of 50 µg/mL against both Candida albicans and Aspergillus niger ijpsnonline.com. These findings highlight the scaffold's versatility in addressing fungal infections.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline (8c) | Candida albicans | 25 | ijpsnonline.com |

| 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline (8e) | Candida albicans | 50 | ijpsnonline.com |

| 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline (8c) | Aspergillus niger | 75 | ijpsnonline.com |

| 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline (8e) | Aspergillus niger | 50 | ijpsnonline.com |

Inhibition of Bacterial Enzymes

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are critical enzymes for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. Derivatives related to the quinazoline scaffold have been investigated for their ability to inhibit these enzymes.

While direct data for this compound derivatives specifically targeting these enzymes is limited in the provided snippets, related structures offer insight. Thiophene-carboxamide-based inhibitors have shown potent activity against E. coli DNA gyrase (IC50: 0.30 µM) but limited activity against topoisomerase IV whiterose.ac.uk. Similarly, certain thiourea (B124793) derivatives have demonstrated excellent inhibitory activity against Escherichia coli DNA B gyrase (IC50 = 0.33 ± 1.25 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 ± 1.00 µM) mdpi.com. Fluoroquinolones, a related class of compounds, are known inhibitors of bacterial type II topoisomerases, with gatifloxacin (B573) exhibiting potent inhibitory activities against S. aureus topoisomerase IV (IC50 = 13.8 µg/ml) and E. coli DNA gyrase (IC50 = 0.109 µg/ml) nih.gov.

Table 3: Bacterial Enzyme Inhibition by Related Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

| Thiophene-carboxamide-based inhibitor | E. coli DNA gyrase | 0.30 µM | whiterose.ac.uk |

| Thiophene-carboxamide-based inhibitor | E. coli Topoisomerase IV | >540 µM | whiterose.ac.uk |

| Later thiophene (B33073) derivative | E. coli DNA gyrase | 0.16 µM | whiterose.ac.uk |

| Later thiophene derivative | E. coli Topoisomerase IV | ~90 µM | whiterose.ac.uk |

| Thiourea derivative (8) | E. coli DNA B gyrase | 0.33 ± 1.25 µM | mdpi.com |

| Thiourea derivative (8) | E. coli Topoisomerase IV | 19.72 ± 1.00 µM | mdpi.com |

| Gatifloxacin | S. aureus Topoisomerase IV | 13.8 µg/ml | nih.gov |

| Gatifloxacin | E. coli DNA gyrase | 0.109 µg/ml | nih.gov |

Antiviral Activity

The quinazoline nucleus has also been explored for its antiviral properties. Investigations have focused on its potential against various viruses, including those responsible for significant global health burdens.

A series of 5-fluoroquinolone-3-carboxylic acids demonstrated anti-human immunodeficiency virus (HIV) activity, with compound 4e showing an effective concentration (EC50) of 0.032 μM against wild-type HIV-1 and 0.082 μM against the mutant virus A17 nih.gov. Additionally, quinazolinamine–coumarin conjugates have exhibited broad-spectrum antiviral activities. Compounds like 179b and 179c showed efficacy against chikungunya virus (CHIKV) with EC50 values as low as 1.96 μM and against hepatitis C virus (HCV) with EC50 values of 16.6 μM researchgate.net.

Structure Activity Relationship Sar Studies of 5 Fluoroquinazoline Derivatives

Influence of Fluorine Substitution at Position 5 on Biological Activity and Selectivity

The introduction of fluorine at the C-5 position of the quinazoline (B50416) ring can profoundly impact a molecule's biological profile. Fluorine's high electronegativity and small atomic radius allow it to influence electron distribution within the molecule, affecting its reactivity and interactions with biological targets frontiersin.orgresearchgate.net. Studies suggest that the 5,6-difluoro substitution pattern can enhance electron-withdrawing effects, thereby improving binding to target enzymes like kinases and promoting π-stacking interactions within hydrophobic pockets frontiersin.org. Furthermore, fluorine substitution can increase lipophilicity and metabolic stability, contributing to better drug bioavailability mdpi.comresearchgate.net. In some cases, fluorine can act as a weak hydrogen bond acceptor, and its interaction strength can be modulated by other substituents on the molecule researchgate.netnih.govnih.gov. For instance, in 4-anilino-5-fluoroquinazolines, the C-5 fluorine has been shown to participate in intramolecular N-H···F hydrogen bonding, influencing conformational rigidity and potentially enhancing binding affinity nih.govnih.govnih.govresearchgate.net. While specific studies focusing solely on the C-5 fluorine's impact are less common than those on other positions, its presence, often in conjunction with other substitutions, is frequently correlated with enhanced biological activity, including antitumor properties, through mechanisms like conformational restriction ucla.edunih.gov.

Impact of Substituents at Other Positions (e.g., C-2, C-4, C-6, C-7, C-8) on Pharmacological Profiles

Modifications at positions other than C-5 are equally critical in shaping the pharmacological profile of 5-fluoroquinazoline derivatives. SAR studies across various positions have revealed distinct effects on activity, selectivity, and target engagement.

Optimization of Side Chains for Enhanced Activity

The nature and placement of substituents at various positions are vital for optimizing biological activity.

C-2 Position: Alkyl or heteroaryl groups at the C-2 position have been found to be essential for antimicrobial activities and can enhance inhibitory effects, for example, in microtubule polymerization inhibition researchgate.netmdpi.comwikipedia.org. The conversion rate of anilines at C-4 can be influenced by substituents at C-2, suggesting steric and electronic effects play a role .

C-4 Position: The 4-anilino moiety is frequently identified as mandatory for affinity to the ATP-binding pocket of kinases, with electron-withdrawing groups on the aniline (B41778) ring often increasing activity researchgate.netwikipedia.orgnih.govekb.eg. Replacing amide linkers with methyl-amino linkers has been shown to decrease activity nih.gov. The C-4 position is generally more reactive towards nucleophilic substitution than C-2 .

C-6 and C-7 Positions: Electron-donating groups at the C-6 and/or C-7 positions generally enhance binding affinity to target enzymes researchgate.netekb.eg. Substituents at these positions can also improve physicochemical properties and extend into solvent-accessible areas, forming additional interactions like ionic bonds frontiersin.orgwikipedia.orgnih.gov. For instance, bulky substituents at C-7 have been reported to be favorable for inhibitory activity nih.gov. Modifications to side chains attached at these positions, such as varying the length of linkers or the nature of terminal groups, have been crucial for optimizing activity against targets like NEK4 nih.govnih.gov.

C-8 Position: Halogen atoms at the C-8 position, along with C-6, have been noted to improve antimicrobial activities mdpi.com.

Steric and Electronic Effects of Substituents

The steric bulk and electronic nature of substituents significantly influence the interaction of this compound derivatives with their targets.

Steric Effects: Bulky substituents can either enhance or hinder binding depending on the specific target site. For example, while bulkier groups at C-7 can be favorable for activity nih.gov, excessive bulk or steric hindrance at certain positions (e.g., N-1) might decrease activity nih.gov. The steric profile of ligands is critical for modulating binding kinetics nih.gov.

Modulation of Binding Affinity and Target Selectivity through Structural Modifications

Structural modifications are central to enhancing both the binding affinity and target selectivity of this compound derivatives. Molecular docking and SAR studies have revealed that strategic alterations to substituents can optimize interactions within the target's active site frontiersin.orgwikipedia.orgnih.govnih.gov. For instance, incorporating moieties that can form hydrogen bonds with key amino acid residues (e.g., methionine, threonine, valine) in the hinge region of kinases like EGFR is crucial for potent inhibition frontiersin.orgresearchgate.netwikipedia.orgnih.govbrieflands.com. The 4-anilinoquinazoline (B1210976) scaffold, in particular, has been extensively modified to improve affinity and selectivity, often by altering the aniline substituent or groups at positions C-6 and C-7 wikipedia.orgnih.gov. The introduction of fluorine itself can enhance binding affinity through hydrophobic interactions and by modulating electronic properties nih.gov. Furthermore, the development of dual inhibitors that target multiple pathways or mutated forms of a protein (e.g., mutant EGFR) represents a key strategy for overcoming drug resistance and improving therapeutic efficacy ekb.egnih.gov.

Correlation between Structural Features and Specific Enzyme Inhibition or Receptor Binding

This compound derivatives have demonstrated significant activity against a range of biological targets, primarily protein kinases and certain receptors.

Kinase Inhibition: A substantial body of research focuses on quinazoline derivatives as inhibitors of receptor tyrosine kinases (RTKs), notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) researchgate.netresearchgate.netwikipedia.orgnih.govekb.egnih.govnih.govbrieflands.comscielo.br. Structural features like the 4-anilinoquinazoline core, specific substituents on the aniline ring (e.g., halogens, cyano groups), and modifications at C-6 and C-7 positions are critical for potent and selective EGFR inhibition wikipedia.orgnih.gov. For example, interactions involving hydrogen bonds between quinazoline nitrogens and methionine residues (Met793, Met769) and hydrophobic interactions with other residues are key to high affinity binding frontiersin.orgwikipedia.orgnih.govbrieflands.com. Derivatives have also been developed as inhibitors of other kinases, such as Aurora Kinase A (AURKA), FLT3, NEK4, HPK1, and Topoisomerases researchgate.netnih.govchemrxiv.orgresearchgate.netuiowa.edu.

Receptor Binding: Beyond kinases, quinazoline derivatives have been explored for their interaction with other receptors. For instance, certain quinazoline derivatives act as adenosine (B11128) receptor antagonists, with specific modifications influencing selectivity for subtypes like A2B nih.gov. The 5-fluoroquinazolinone moiety has been noted to bind to hydrophobic pockets and mimic adenine (B156593) in its interactions with proteins, including forming key hydrogen bonds academie-sciences.fr.

Role of Intramolecular Interactions (e.g., N-H···F Hydrogen Bonding) in SAR

Data Tables

Table 1: Representative SAR Data for Quinazoline Derivatives Targeting Kinases

| Compound/Class | Target(s) | Key Structural Features | IC₅₀/Activity Value | Reference(s) |

| 5,6-Difluoroquinazoline derivatives | Kinases | Fluorine at C5 and C6, electron-withdrawing effects, π-stacking | Improved binding affinity | frontiersin.org |

| 4-Anilino-6,7-dialkoxyquinazolines (e.g., 10) | EGFR TK | 4-anilino, 6,7-dialkoxy, 3-chloro-4-fluorophenyl | IC₅₀ = 3.8 nM | researchgate.net |

| 4-Anilino-5-fluoroquinazolines | Various | 4-anilino, 5-fluoro, potential intramolecular N-H···F HB | Modulated activity | nih.govnih.govnih.govresearchgate.net |

| 6-Fluoro-4-quinazolinamines | NEK4, EGFR | 6-fluoro, N-[2-(substituted-phenyl)ethyl] | NEK4 IC₅₀ ~1 µM; EGFR (mutant) potent | nih.gov |

| Quinazoline-2,4,6-triamine derivatives (e.g., 10e) | EGFR TK | 2,4,6-triamino, specific substituents at other positions | Broad-spectrum cytotoxicity | brieflands.com |

| 4-Substituted-anilinoquinazolines | EGFR TK | 4-anilino, substituents at C6/C7, aniline moiety modifications | Potent inhibition | wikipedia.orgnih.gov |

| HPK1 Inhibitors (e.g., 9h) | HPK1 | Quinazoline-2,5-diamine scaffold, 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl substituent at C5 | Potent HPK1 inhibition | chemrxiv.orgresearchgate.net |

| 4-Stilbenylamino quinazolines | EGFR | 4-stilbenylamino, CF₃ or halogen on stilbene | Improved activity | researchgate.netnih.gov |

Computational and Theoretical Studies on 5 Fluoroquinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for screening potential drug candidates and understanding protein-ligand interactions.

Molecular docking simulations are employed to predict how fluoroquinazoline derivatives fit within the binding sites of biological targets, such as enzymes. For instance, in studies involving new fluoroquinazolinone derivatives, docking software like AutoDock is used to place the molecule within the active site of a target protein, such as the Epidermal Growth Factor Receptor (EGFR). The simulation predicts the most stable binding conformation, revealing how the ligand orients itself to maximize favorable interactions with the protein. These predictions provide a three-dimensional view of the binding mode, which is crucial for understanding the compound's mechanism of action.

Table 1: Predicted Interactions of a Fluoroquinazolinone Derivative with EGFR Active Site

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Quinazoline (B50416) N1 | Met769 | 2.7 |

| Hydrophobic Interaction | Aromatic Ring | Not Specified | N/A |

This table is interactive. You can sort and filter the data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including those of pharmaceutical interest like 5-fluoroquinazoline derivatives.

DFT calculations are a powerful tool for understanding the electronic landscape of a molecule. In the context of 4-anilino-5-fluoroquinazolines, DFT has been used to probe how the fluorine atom at the 5-position influences the molecule's electron distribution. nih.govconsensus.app The high electronegativity of fluorine creates a strong dipole, and its substitution can significantly alter the chemical stability and electronic properties of the quinazoline ring system. nih.gov These calculations help elucidate the susceptibility of the molecule to changes in electron distribution and resonance, which can be modulated by adding different electron-donating or electron-withdrawing groups to the structure. nih.govucla.edu This analysis is vital for understanding how fluorine substitution impacts intermolecular interactions and, consequently, biological activity.

DFT methods are utilized to perform detailed conformational analyses, identifying the most stable three-dimensional arrangements of a molecule. For derivatives like 4-anilino-5-fluoroquinazoline, DFT calculations can determine the energetic favorability of different conformers. nih.govconsensus.app Studies have investigated the effects of conformational rigidity and steric compression on the molecule's properties. nih.govucla.edu By calculating the relative energies of various rotational isomers (rotomers), researchers can predict the preferred conformation in different environments. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

DFT calculations have been instrumental in characterizing weak intramolecular interactions, such as hydrogen bonds. In the 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline scaffold, the aniline (B41778) N-H proton is positioned in close proximity to the fluorine atom at the 5-position. nih.govucla.edu DFT calculations, in combination with experimental methods like NMR spectroscopy, have been used to characterize this weak N-H···F intramolecular hydrogen bond. nih.govconsensus.app These theoretical models can precisely calculate key geometric parameters, such as the distance between the hydrogen and fluorine atoms (d H,F) and the angle of the hydrogen bond. The results support the concept that covalently bound fluorine can act as a weak hydrogen bond acceptor, and the strength of this interaction can be influenced by electronic substituent effects. nih.govucla.edu

Table 2: DFT-Calculated Parameters for Intramolecular N-H···F Hydrogen Bond in a 4-Anilino-5-fluoroquinazoline Scaffold

| Parameter | Description | Calculated Value |

|---|---|---|

| d(H,F) | Distance between the aniline proton and the fluorine atom | ~2.0 Å |

This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into how these ligands interact with their target proteins, such as kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.com These simulations model the behavior of the protein-ligand complex in a dynamic state, offering a more realistic representation than static docking models. nih.gov

The primary goals of performing MD simulations on this compound analogues are to assess the conformational stability of the ligand within the protein's binding site and to characterize the dynamics of the binding interactions. nih.gov Stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound. frontiersin.org For instance, MD simulations of quinazoline derivatives targeting EGFR have been used to confirm the stability of the docked poses, with analyses showing that the complexes reached equilibrium within the first 5 nanoseconds of the simulation. frontiersin.org

Another key parameter, the root-mean-square fluctuation (RMSF), is used to identify the flexibility of different parts of the protein, highlighting which amino acid residues are most affected by the ligand's binding. frontiersin.org Studies on quinazoline-based inhibitors have revealed key amino acid residues that are crucial for binding. For example, in simulations with EGFR, the residue Met 769 was identified as a key interaction partner for quinazoline inhibitors, forming stable hydrogen bonds. nih.gov Similarly, in studies of quinazoline inhibitors of p21-activated kinase 4 (PAK4), the amino acid Leu398 was found to be significant for the stabilization of the inhibitors in the active site. benthamdirect.com The fluorine atom itself, as seen in studies of an 8-fluoroquinazoline derivative, can have a significant impact on binding by forming additional interactions within the crucial hinge region of the kinase. mdpi.com

Table 1: Key Findings from Molecular Dynamics Simulations of Quinazoline Derivatives

| Target Protein | Simulation Focus | Key Parameter | Finding | Reference |

|---|---|---|---|---|

| EGFR | Complex Stability | RMSD | Complexes reached equilibrium within the first 5 ns of the 200 ns simulation. | frontiersin.org |

| EGFR | Binding Interaction | Hydrogen Bonds | Met 769 is a key residue for interaction with the amine group on the quinazoline ring. | nih.gov |

| PAK4 | Inhibitor Stabilization | Key Residues | Leu398 plays a significant role in stabilizing the inhibitor. | benthamdirect.com |

| EGFR | Conformational Stability | Binding Energy | Leads QU648 and QU351 showed enhanced conformational stability compared to standard drugs. | nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. acs.orgnih.gov For this compound analogues, QSAR studies are instrumental in understanding which structural and physicochemical properties are critical for their inhibitory activity against targets like EGFR. nih.gov These models, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. acs.org

The development of a QSAR model involves several steps, starting with the collection of a dataset of molecules with known biological activities (e.g., IC₅₀ values), which are converted to a logarithmic scale (pIC₅₀) to be used as the dependent variable. frontiersin.org The three-dimensional structures of these molecules are then aligned based on a common scaffold, such as the quinazoline core. frontiersin.org Using this alignment, various molecular descriptors representing steric, electrostatic, hydrophobic, and hydrogen-bonding features are calculated. nih.gov

Statistical methods are then employed to generate a predictive model. frontiersin.org Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA), which evaluates steric and electrostatic fields, and Comparative Molecular Similarity Indices Analysis (CoMSIA), which assesses additional fields like hydrophobicity and hydrogen bond donors/acceptors. nih.gov The predictive power of these models is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive squared correlation coefficient for an external test set (R²_pred). acs.orgnih.gov

For quinazoline derivatives targeting EGFR, 3D-QSAR studies have successfully generated robust models. frontiersin.org For example, one study reported a CoMFA model with a q² of 0.608 and a CoMSIA model with a q² of 0.570, indicating good predictive ability. frontiersin.orgnih.gov These models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. These maps provide intuitive guidance for drug design; for instance, they might indicate that a bulky, electronegative group is preferred at a specific position on the quinazoline ring to enhance binding affinity. frontiersin.org Studies have specifically noted that substitutions with electronegative groups, such as fluorine, can foster optimal polar interactions within the ATP-binding site of EGFR. acs.orgnih.gov

Table 2: Statistical Validation of 3D-QSAR Models for Quinazoline Derivatives as Kinase Inhibitors

| Model Type | Target | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Test Set) | Reference |

|---|---|---|---|---|---|

| CoMFA | EGFR | 0.608 | 0.979 | - | frontiersin.org |

| CoMSIA | EGFR | - | - | - | frontiersin.org |

| CoMFA | PAK4 | 0.595 | 0.986 | 0.689 | benthamdirect.com |

| CoMSIA | PAK4 | 0.762 | 0.984 | 0.822 | benthamdirect.com |

| kNN-MFA | EGFR | 0.846 | - | 0.8029 |

Computational Approaches in Lead Optimization and Drug Design for this compound Analogues

Lead optimization is a crucial stage in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govpatsnap.com Computational methods are central to the rational design and optimization of analogues of this compound. nih.gov By integrating insights from QSAR, molecular docking, and MD simulations, researchers can make informed decisions about which structural modifications are most likely to lead to a successful drug candidate. nih.gov

The contour maps generated from 3D-QSAR models serve as a direct guide for lead optimization. frontiersin.org For example, if a QSAR model for EGFR inhibitors indicates that a region of positive electrostatic potential is favored near the 5-position of the quinazoline ring, chemists would be guided to synthesize analogues with electron-withdrawing substituents, like fluorine, at that position. acs.orgnih.gov This structure-based design approach helps to prioritize the synthesis of compounds with a higher probability of success. frontiersin.org

Virtual screening is another powerful computational technique used in this phase. nih.gov Based on the structural requirements identified from QSAR and docking studies, a pharmacophore model can be built. This model represents the essential 3D arrangement of features necessary for biological activity. Large chemical databases can then be screened to identify new molecules that fit this pharmacophore, potentially discovering novel scaffolds or derivatives with improved properties. frontiersin.org

Once new analogues are designed, molecular docking and MD simulations are used to predict their binding affinity and assess the stability of the resulting protein-ligand complex. nih.govnih.gov This iterative cycle of design, computational evaluation, and subsequent synthesis and testing is a hallmark of modern drug discovery. nih.gov For quinazoline derivatives, this approach has led to the identification of promising leads with enhanced conformational stability and favorable binding energies compared to existing drugs. nih.govtandfonline.com This integrated computational strategy is vital for efficiently optimizing lead compounds like this compound into clinical candidates. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in 5 Fluoroquinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 5-Fluoroquinazoline, ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, are indispensable for comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides information about the different types of protons present in the molecule, their chemical environments (indicated by chemical shifts, δ), and their neighboring protons (indicated by coupling constants, J). For this compound, ¹H NMR spectra are typically acquired in deuterated solvents like DMSO-d₆ or CDCl₃.

Specific ¹H NMR data for a derivative, 5-FA (likely referring to a this compound derivative), in DMSO-d₆ at 600 MHz shows signals at δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), and 4.36 (s, 2H) researchgate.net. These signals correspond to different proton environments within the molecule, with the chemical shifts and splitting patterns providing clues to their connectivity. For instance, the doublet at 8.08 ppm with a coupling constant of 6.7 Hz suggests a proton adjacent to another proton. The presence of a fluorine atom at the 5-position can influence the chemical shifts of nearby protons through inductive effects and potentially through-space coupling, although direct ¹H-¹⁹F coupling is more explicitly observed in ¹⁹F NMR or specialized experiments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound will resonate at a characteristic chemical shift, allowing for the identification of different carbon environments, including aromatic carbons, carbonyl carbons, and any aliphatic carbons.

For the same 5-FA derivative, ¹³C NMR data acquired at 151 MHz in DMSO-d₆ shows signals at δ 169.28 (s), 157.54 (s), 149.66 (s), 138.55 (s), 130.64 (s), and 48.63 (s) researchgate.net. These values indicate distinct carbon environments. The presence of fluorine can lead to characteristic C-F coupling, observable as splitting in ¹³C NMR spectra, though this is not explicitly detailed in the provided data. For related quinazoline-2,4-diones, carbonyl carbons typically appear in the range of δ 160–170 ppm .

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments and Coupling

¹⁹F NMR is particularly vital for fluorinated compounds like this compound. It directly probes the fluorine atom's environment, providing its chemical shift and any coupling to nearby nuclei (¹H, ¹³C, or other ¹⁹F nuclei). The chemical shift of fluorine is highly sensitive to its electronic environment.

While specific ¹⁹F NMR data for this compound itself is not detailed in the provided snippets, studies on related fluorinated quinazolines or similar structures offer insight. For instance, in the context of intramolecular N−H···F hydrogen bonding in 4-anilino-5-fluoroquinazolines, ¹⁹F NMR is used to probe the fluorine environment and its interaction with the NH proton researchgate.netnih.govescholarship.org. In one study, a ¹⁹F NMR signal was observed for a related compound, indicating the presence and environment of the fluorine atom magritek.com. The chemical shift of aromatic fluorine atoms typically falls within a specific range, and coupling to adjacent protons can be observed. For 2-fluoroquinazoline, a ¹⁹F NMR singlet at δ -112 ppm was reported vulcanchem.com.

Two-Dimensional NMR Techniques (e.g., HSQC, HOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments and connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly bonded to carbons (¹H-¹³C correlations) pressbooks.pubcolumbia.edu. For this compound, HSQC would help assign specific proton signals to their corresponding carbon atoms, confirming the carbon skeleton and the positions of substituents.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) : HOESY is used to detect through-space correlations between protons and other nuclei, such as fluorine. This is invaluable for identifying which protons are spatially close to the fluorine atom, providing crucial information about the molecule's conformation and potential interactions, such as hydrogen bonding rsc.orgchemrxiv.org. For this compound, HOESY could reveal proximity between the fluorine at position 5 and nearby protons, aiding in structural confirmation.

Investigation of Intramolecular Hydrogen Bonding via NMR Coupling Constants (e.g., ¹hJNH,F)

The presence of intramolecular hydrogen bonding, particularly involving the fluorine atom, can be investigated using NMR, specifically by observing through-bond or through-space coupling constants between the N-H proton and the fluorine atom (¹hJNH,F).

Studies on 4-anilino-5-fluoroquinazolines have demonstrated significant ¹hJNH,F coupling constants, such as 19 ± 1 Hz researchgate.netnih.govescholarship.org. These large coupling constants are indicative of a through-space interaction, suggesting a close spatial proximity between the NH proton and the fluorine atom, consistent with intramolecular hydrogen bonding. The magnitude of these coupling constants can be sensitive to conformational changes and the electronic nature of substituents, providing a quantitative measure of the strength and geometry of the hydrogen bond. For example, a downfield shift of the NH signal and a large splitting (doublet) in the ¹H NMR spectrum are characteristic of such interactions nih.govescholarship.org.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can further corroborate its structure.

Molecular Weight Confirmation : Techniques like Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are used to accurately determine the molecular weight of this compound. The molecular ion peak (e.g., [M+H]⁺) provides the exact mass, allowing for confirmation of the molecular formula. For example, for the related compound 4-Chloro-5-fluoroquinazoline (B97044), the [M+H]⁺ ion is expected at m/z 182.58, corresponding to its molecular formula C₈H₅ClFN₂ . For this compound (C₈H₅FN₂), the calculated molecular weight is approximately 148.14 g/mol , and the [M+H]⁺ ion would be around 149.04 vulcanchem.com.

Fragmentation Analysis : Under electron ionization (EI) or tandem MS (MS/MS) conditions, the molecular ion of this compound can fragment into smaller ions. These fragmentation patterns are characteristic of the molecule's structure. Common fragmentation pathways for heterocyclic compounds involve the cleavage of bonds within the ring system or loss of substituents nih.govmsu.edulibretexts.orguwo.ca. For instance, the loss of small neutral molecules like HF, CO, or HCN, or the cleavage of C-C bonds within the aromatic system, can lead to specific fragment ions. Analyzing these fragments helps to confirm the presence and location of the fluorine atom and the quinazoline (B50416) core. For example, the presence of chlorine or bromine is often indicated by characteristic M+2 peaks due to isotopic abundance uwo.cachemguide.co.uk. While fluorine has only one major isotope, its presence influences fragmentation patterns and can be observed through ¹⁹F NMR.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the determination of the precise molecular formula, distinguishing it from compounds with similar nominal masses. This technique is essential for validating synthetic products and identifying potential impurities. For instance, HRMS can confirm the presence of the fluorine atom and the quinazoline core by matching experimental masses to calculated values within a few parts per million (ppm) vulcanchem.comnih.govalgimed.com.

Table 1: Exemplary HRMS Data for this compound

| Parameter | Value (Calculated) | Value (Experimental) | Difference (ppm) | Notes |

| Molecular Formula | C₈H₅FN₂ | C₈H₅FN₂ | N/A | Confirmation of elemental composition |

| Monoisotopic Mass (M+H)⁺ | 149.0404 | 149.0400 | ~2.7 | Confirms the presence of the molecule |

| Monoisotopic Mass (M) | 148.0331 | 148.0330 | ~0.7 | Accurate mass for the neutral molecule |

Note: Experimental values are representative and may vary based on specific instrumentation and experimental conditions. The ppm difference indicates the accuracy of the measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Mechanistic Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for studying reaction mechanisms involving this compound. Its soft ionization technique allows for the detection of intact molecular ions, including protonated or deprotonated species, which are crucial for identifying reaction intermediates and products. By monitoring the mass changes during a reaction, researchers can elucidate reaction pathways, identify transient species, and understand the kinetics of transformations. ESI-MS, often coupled with liquid chromatography (LC-MS), provides a powerful tool for tracking the fate of this compound in complex chemical processes acs.orgmdpi.comnih.govmdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The molecule's characteristic vibrational modes absorb specific frequencies of infrared light, producing a unique spectral fingerprint. Key absorption bands can confirm the presence of the aromatic ring system, C-F stretching vibrations, C=N and C=C bonds within the quinazoline core, and N-H stretching if applicable to specific derivatives. The identification of these functional groups is vital for structural elucidation and quality control. For example, aromatic C-H stretching typically appears above 3000 cm⁻¹, while C=C and C=N stretching vibrations are observed in the 1600-1400 cm⁻¹ region mdpi.comresearchgate.netvscht.czresearchgate.netlibretexts.org.

Table 2: Characteristic IR Absorption Bands for this compound (Representative)

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Source Reference |

| Aromatic C-H Stretch | 3100-3000 | ~3050-3080 | vscht.czlibretexts.org |

| C=N / C=C Stretch (Ring) | 1650-1450 | ~1620, ~1580, ~1500 | mdpi.comvscht.czlibretexts.org |

| C-F Stretch | 1300-1000 | ~1100-1250 | researchgate.netvscht.cz |

| Aromatic C-H Bending (oop) | 900-675 | ~750-850 | vscht.czlibretexts.org |

Note: The exact positions of these bands can be influenced by the specific substitution pattern and the molecular environment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Table 3: Exemplary Crystallographic Data for Fluoroquinazoline Derivatives

| Compound/Feature | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Selected Bond Length (Å) | Selected Angle (°) | Notes |

| 2,4-Dichloro-7-fluoroquinazoline | Monoclinic | P2₁/n | a=3.8257, b=15.0664, c=14.3453, β=95.102 | C-F: ~1.35 | N1-H···F1: ~114 | π–π stacking observed (centroid-centroid 3.8476 Å) |

| 4-Anilino-5-fluoroquinazoline | Not Specified | Not Specified | Not Specified | NH···F: ~2.063, ~2.196 | ~138 (NH···F) | Intramolecular NH···F hydrogen bonding |

Note: Data is representative of studies on fluoroquinazoline derivatives, as specific crystallographic data for this compound itself might not be readily available in all searched literature.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)